![molecular formula C9H9Cl5Si B14371149 Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane CAS No. 90755-22-9](/img/structure/B14371149.png)
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a benzyl group substituted with two chlorine atoms and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane typically involves the reaction of 2,6-dichloro-3,5-dimethylbenzyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
2,6-dichloro-3,5-dimethylbenzyl chloride+trichlorosilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is typically conducted in a sealed reactor to maintain anhydrous conditions and to control the reaction temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde derivatives or reduction to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often carried out under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The major products are benzaldehyde derivatives or benzyl alcohol, respectively.
Applications De Recherche Scientifique
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds and the benzyl group. The silicon-chlorine bonds are highly reactive towards nucleophiles, allowing for the introduction of various functional groups. The benzyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethylsilane: Similar in structure but lacks the substituted benzyl group.
Dichloromethylsilane: Contains only two chlorine atoms bonded to silicon.
Trimethylsilyl Chloride: Contains three methyl groups bonded to silicon instead of chlorine atoms.
Uniqueness
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is unique due to the presence of the substituted benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
90755-22-9 |
|---|---|
Formule moléculaire |
C9H9Cl5Si |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
trichloro-[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane |
InChI |
InChI=1S/C9H9Cl5Si/c1-5-3-6(2)9(11)7(8(5)10)4-15(12,13)14/h3H,4H2,1-2H3 |
Clé InChI |
NGOKPWATTMXLBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C[Si](Cl)(Cl)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


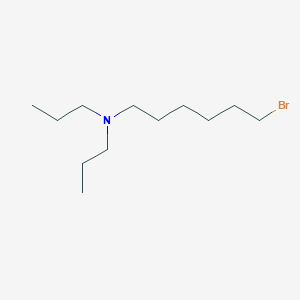
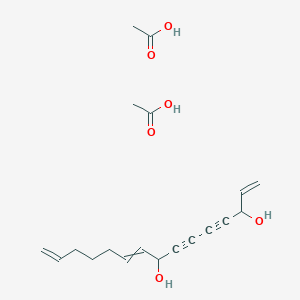
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
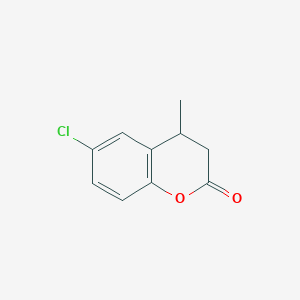
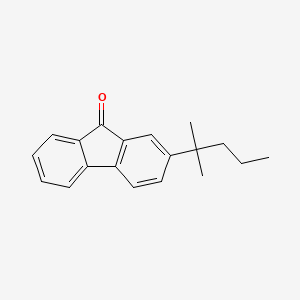

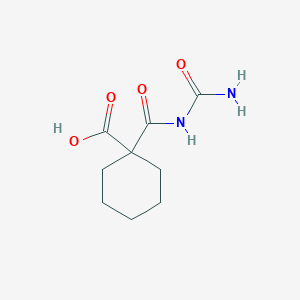
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
